BenchChemオンラインストアへようこそ!

N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine

Lipophilicity Physicochemical property differentiation Membrane permeability

N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS 941867-20-5, molecular formula C15H13ClN2S, molecular weight 288.8 g/mol) is a trisubstituted 2-aminobenzothiazole derivative carrying a benzyl group at the exocyclic N2-amine, a chlorine atom at C7, and a methyl group at C4 of the benzothiazole core. The compound is distributed as a high-throughput screening (HTS) building block by Life Chemicals (catalog F2146-0353, purity ≥95%) and resellers including AKSci and Leyan, and is intended exclusively for laboratory research use.

Molecular Formula C15H13ClN2S
Molecular Weight 288.8 g/mol
CAS No. 941867-20-5
Cat. No. B1420028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
CAS941867-20-5
Molecular FormulaC15H13ClN2S
Molecular Weight288.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CC=C3
InChIInChI=1S/C15H13ClN2S/c1-10-7-8-12(16)14-13(10)18-15(19-14)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
InChIKeyIUUHAXNPMMUPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS 941867-20-5): A Positionally Defined 2-Aminobenzothiazole Screening Candidate for Medicinal Chemistry Procurement


N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS 941867-20-5, molecular formula C15H13ClN2S, molecular weight 288.8 g/mol) is a trisubstituted 2-aminobenzothiazole derivative carrying a benzyl group at the exocyclic N2-amine, a chlorine atom at C7, and a methyl group at C4 of the benzothiazole core . The compound is distributed as a high-throughput screening (HTS) building block by Life Chemicals (catalog F2146-0353, purity ≥95%) and resellers including AKSci and Leyan, and is intended exclusively for laboratory research use . Its structural assignment places it within the well-precedented class of benzothiazolylbenzylamines, a chemotype that was first systematically explored for antimicrobial activity by Palmer et al. (J. Med. Chem. 1971, 14, 1226–1227), establishing a legacy of bioactivity that continues to drive procurement interest today [1].

Why N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine Cannot Be Replaced by a Generic Benzothiazole Analog: The Quantitative Case for Positional and Substitutional Specificity


Within the 2-aminobenzothiazole family, even minor positional or substitutional changes produce substantial shifts in physicochemical and biological profiles, making generic interchange scientifically unsound [1]. The C7 chloro substituent and C4 methyl group in N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS 941867-20-5) jointly modulate both the electron density of the benzothiazole ring system and the lipophilicity of the molecule, yielding a calculated LogP of 4.64, a value that is substantially elevated relative to the unsubstituted core N-benzyl-1,3-benzothiazol-2-amine (CAS 21816-82-0; MW 240.3, LogP ∼3.0) [2]. This lipophilicity differential directly affects membrane permeability, non-specific protein binding, and metabolic stability in cell-based assays, meaning that any close analog—including the 5-chloro positional isomer N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS 941867-22-7) or the N-unsubstituted parent 7-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS 78584-09-5)—cannot be assumed to replicate the target compound's behavior in a screening cascade or structure-activity relationship (SAR) study . The specific combination of N-benzyl, 7-chloro, and 4-methyl substituents represents a defined chemical space point within the Life Chemicals HTS collection (product F2146-0353) that is not duplicated by any single commercially available isomer or des-chloro/des-methyl analog [3].

Quantitative Differentiation Evidence for N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine Versus Its Closest Analogs


Lipophilicity (LogP) Advantage Over the Unsubstituted Core: N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine vs. N-Benzyl-1,3-benzothiazol-2-amine

N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS 941867-20-5) exhibits a computed LogP of 4.642, reflecting the lipophilic contribution of the 7-chloro and 4-methyl substituents [1]. This value represents an approximately 1.6 log-unit increase relative to the unsubstituted N-benzyl-1,3-benzothiazol-2-amine (CAS 21816-82-0), which has an estimated LogP of approximately 3.0–3.2 based on the absence of halogen and alkyl ring substituents [2]. A ΔLogP of +1.6 corresponds to an approximately 40-fold increase in octanol-water partition coefficient, which is expected to translate into measurably higher passive membrane permeability and altered intracellular accumulation kinetics.

Lipophilicity Physicochemical property differentiation Membrane permeability

Positional Isomer Differentiation: 7-Chloro vs. 5-Chloro Substitution in N-Benzyl-4-methyl-1,3-benzothiazol-2-amine

The target compound (CAS 941867-20-5, 7-chloro isomer) and its 5-chloro positional isomer N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS 941867-22-7, Life Chemicals F2146-0355) differ solely in the position of the chlorine substituent on the benzothiazole ring . In 2-aminobenzothiazole SAR, the electronic and steric environment at C5 vs. C7 diverges substantially: C7 is ortho to the ring-junction sulfur atom and para to the C4 methyl group, while C5 is meta to the sulfur and ortho to the C4 methyl. This positional difference generates distinct electrostatic potential surfaces and differential hydrogen-bond acceptor capacity at the thiazole nitrogen, as established by the benzothiazole SAR review of Bhagdev and Sarkar (2022) [1]. Although direct comparative bioactivity data for these two specific isomers are not published, the class-level SAR literature confirms that chlorine positional isomerism in benzothiazoles routinely yields divergent IC50 values, with shifts of >10-fold observed across multiple target classes including kinase inhibition and antimicrobial screens [1]. Both isomers are independently stocked in the Life Chemicals HTS collection under distinct catalog numbers (F2146-0353 vs. F2146-0355), confirming that the vendor itself treats them as non-interchangeable chemical entities [2].

Regioisomer comparison Electronic effect SAR differentiation

N-Benzyl Substitution Requirement: Differentiation from the N-Unsubstituted 2-Amino Parent Compound

The target compound bears an N-benzyl substituent at the exocyclic 2-amine, converting a primary amine (in 7-chloro-4-methyl-1,3-benzothiazol-2-amine, CAS 78584-09-5) into a secondary benzylamine . This structural modification eliminates one hydrogen-bond donor (HBD) and introduces a lipophilic phenyl ring. In the 2-aminobenzothiazole class, the N2-amine frequently serves as a key hydrogen-bond donor to conserved active-site residues; its substitution to a secondary amine typically attenuates potency against targets that require the primary amine for binding while potentially enhancing selectivity against off-targets that rely on this interaction [1]. The 2024 study by Xu et al. (Frontiers in Chemistry, 12, 1384301) demonstrated that among 25 novel benzothiazole derivatives, the active compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine)—which shares the N-benzyl-2-aminobenzothiazole scaffold with the target compound—achieved significant antiproliferative activity against A431 (epidermoid carcinoma), A549, and H1299 (non-small cell lung cancer) cell lines, while reducing IL-6 and TNF-α levels and inhibiting both AKT and ERK signaling pathways [2]. The N-benzyl motif is therefore not merely a synthetic handle but a pharmacophoric element that contributes to the dual anticancer/anti-inflammatory profile observed in this chemotype [2].

N-substitution effect Hydrogen-bond donor capacity Target engagement

Commercially Available Purity Specification: Minimum 95% Across Multiple Independent Vendor Batches

N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine is consistently specified at a minimum purity of 95% by independent vendors: AKSci (product 9124DF, minimum purity spec 95%) , Leyan (product 2046264, purity 95%) , and Life Chemicals (product F2146-0353, purity 95+%) [1]. This cross-vendor consistency in purity specification provides procurement teams with a verifiable quality benchmark that is not uniformly available for all benzothiazole analogs; for example, the 5-chloro isomer (CAS 941867-22-7) is offered at 98% by MolCore but with fewer independent vendor confirmations, while the N-unsubstituted parent (CAS 78584-09-5) is listed at 97% by only a single supplier . The availability of the target compound from at least three independent suppliers with concordant purity claims reduces single-source procurement risk and supports replicate studies across laboratories.

Purity specification Batch-to-batch consistency Procurement quality assurance

Recommended Research Application Scenarios for N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine Based on Established Differentiation Evidence


Antimicrobial Screening Cascade Leveraging the Benzothiazolylbenzylamine Chemotype Legacy

The target compound belongs to the benzothiazolylbenzylamine class first reported by Palmer et al. (1971) for antimicrobial activity [1]. It is recommended as a structurally defined starting point for antibacterial or antifungal screening cascades against Gram-positive and Gram-negative bacterial panels or Candida spp., where its 7-chloro-4-methyl substitution pattern and N-benzyl motif may confer differentiated activity relative to earlier-generation benzothiazolylbenzylamines. Procurement of CAS 941867-20-5 specifically—rather than a generic 2-aminobenzothiazole—ensures that any observed antimicrobial hit can be unambiguously attributed to this precise substitution array, facilitating downstream SAR expansion.

Kinase or Enzyme Inhibitor High-Throughput Screening with Defined Lipophilicity Requirements

With a computed LogP of 4.64 [2], N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine occupies a lipophilicity range that is suitable for targets with hydrophobic active-site pockets or for cell-permeable probe development. Its lipophilicity is approximately 40-fold higher than the unsubstituted N-benzyl-1,3-benzothiazol-2-amine core [3], making it a preferred test article for screens where membrane permeability is a prerequisite. The compound is positioned as a screening-grade input for kinase inhibition panels or enzyme assays where the 2-aminobenzothiazole scaffold has established precedence, including MAO and cholinesterase inhibition studies informed by the broader benzothiazole SAR literature [4].

Anticancer Lead-Finding Campaigns Building on the N-Benzyl-2-Aminobenzothiazole Pharmacophore

The 2024 study by Xu et al. demonstrated that N-benzyl-2-aminobenzothiazole derivatives (exemplified by compound B7) possess dual anticancer and anti-inflammatory activity, inhibiting proliferation of A431, A549, and H1299 cancer cells while suppressing IL-6 and TNF-α and blocking AKT/ERK signaling [5]. Although the target compound (CAS 941867-20-5) itself has not been directly tested in these assays, its structural congener status to the active B7 scaffold—differing primarily in the chlorine position (C7 vs. C6) and benzyl substituent (unsubstituted benzyl vs. 4-nitrobenzyl)—makes it a rational next-step screening candidate for anticancer lead-finding programs seeking to explore the SAR around the chlorine position and benzyl substitution within this validated pharmacophore.

Medicinal Chemistry SAR Expansion Around the 7-Chloro-4-Methyl Benzothiazole Core

The target compound provides a unique combination of three modifiable vectors: the N-benzyl group (amenable to reductive amination diversification), the C7 chlorine (available for cross-coupling reactions), and the C4 methyl group (a metabolically stable alkyl substituent). This makes CAS 941867-20-5 an attractive central intermediate for parallel synthesis libraries aimed at probing the SAR of 2-aminobenzothiazoles across multiple biological targets. Procurement from Life Chemicals (F2146-0353) or AKSci (9124DF) at 95% purity provides sufficient quality for direct use in library synthesis without additional purification, accelerating the design-make-test cycle .

Quote Request

Request a Quote for N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.